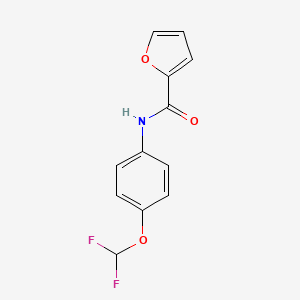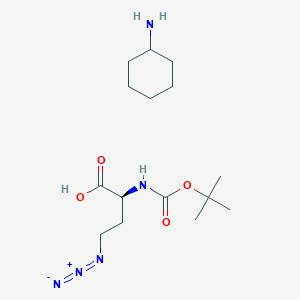
Cyclohexanamine (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt (MFCD18426562) is a research chemical widely used in various scientific fields. It is known for its unique structure and properties, making it a valuable tool in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves several steps. The starting material is typically L-2,4-diaminobutyric acid, which undergoes protection of the alpha-amino group with a Boc (tert-butoxycarbonyl) group. The gamma-amino group is then converted to an azido group using azidation reagents. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine and water are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields N-alpha-Boc-Ngamma-amino-L-2,4-diaminobutyric acid cyclohexylamine salt.
Applications De Recherche Scientifique
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the study of protein modifications and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-L-2-amino-4-azidobutanoic acid cyclohexylamine salt
- Boc-L-azidohomoalanine cyclohexylamine salt
- Boc-L-gamma-azidohomoalanine cyclohexylamine salt
Uniqueness
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various fields of scientific research .
Propriétés
Formule moléculaire |
C15H29N5O4 |
|---|---|
Poids moléculaire |
343.42 g/mol |
Nom IUPAC |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine |
InChI |
InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m0./s1 |
Clé InChI |
LCVIVGPNEHOYRF-RGMNGODLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
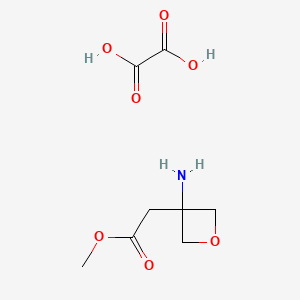
![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)


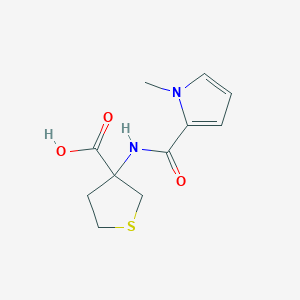

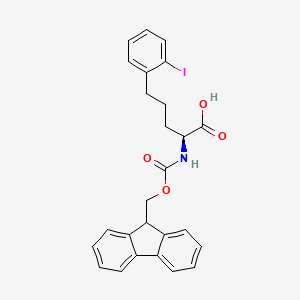
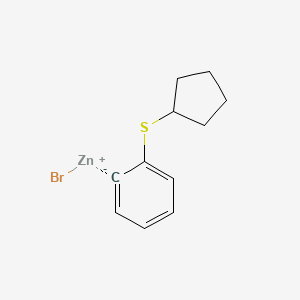
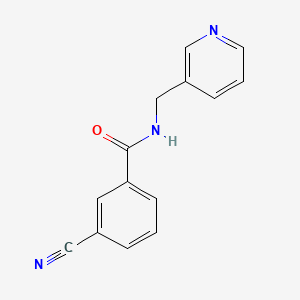
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
